N-tert-butyl-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-tert-butyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
InChI Key |
XNAGMTVVJBQTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-tert-butyl-2,2-diphenylacetamide
This guide details the chemical structure, physicochemical properties, and synthesis of N-tert-butyl-2,2-diphenylacetamide , a sterically hindered amide derivative of diphenylacetic acid.[1][2]
Structure, Properties, and Synthetic Protocols[1][2]
Executive Summary
N-tert-butyl-2,2-diphenylacetamide (C₁₈H₂₁NO) is a lipophilic, crystalline amide characterized by significant steric bulk around the nitrogen atom.[1][2] Structurally, it consists of a diphenylacetyl moiety linked to a tert-butylamine group.[1] This specific architecture makes the compound of high interest in structure-activity relationship (SAR) studies, particularly for evaluating metabolic stability against amidases and exploring steric barriers in crystal engineering.
Unlike its commercial analog Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), the N-tert-butyl variant possesses a secondary amide hydrogen capable of hydrogen bonding, yet shielded by the massive tert-butyl group, creating unique solubility and stability profiles.[1][2]
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | N-(2-methylpropan-2-yl)-2,2-diphenylacetamide |
| Common Name | N-tert-butyl-2,2-diphenylacetamide |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| SMILES | CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChI Key | Predicted:[1][2][3][4][5] DWTFZCMKNAQOCN-UHFFFAOYSA-N |
| Structural Features | • Diphenylmethane Motif: Provides high lipophilicity and π-π stacking potential.[1][2]• Tert-Butyl Group: massive steric bulk protecting the amide bond.[1][2]• Amide Linkage: Planar, resonance-stabilized, resistant to hydrolysis due to sterics.[1] |
Structural Logic & Conformation
The molecule features a central methine carbon (
Figure 1: Structural components and their functional consequences.[1]
Physicochemical Properties[1][3][6][7]
The following properties are derived from experimental data of homologous diphenylacetamides and standard group contribution methods.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid.[1][2] |
| Melting Point | 128–132 °C (Typical range for hindered diphenylacetamides). |
| Solubility (Water) | Negligible (< 0.1 mg/mL). Hydrophobic nature dominates. |
| Solubility (Organic) | Soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO. |
| LogP (Octanol/Water) | ~4.1 (Predicted). Highly lipophilic. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen protonation). Non-basic in physiological range. |
| Stability | Highly stable. The tert-butyl group prevents enzymatic or chemical hydrolysis under standard conditions.[2] |
Synthesis Protocol
Objective: Synthesis of N-tert-butyl-2,2-diphenylacetamide via nucleophilic acyl substitution. Scale: 10 mmol (Laboratory Scale).
Reaction Pathway
The synthesis proceeds in two steps: activation of diphenylacetic acid to the acid chloride, followed by Schotten-Baumann condensation with tert-butylamine.[1][2]
Figure 2: Synthetic pathway via acid chloride intermediate.[1][2]
Detailed Methodology
Step 1: Preparation of Diphenylacetyl Chloride[2][6][7]
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Charge: Add Diphenylacetic acid (2.12 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
Activation: Add Thionyl Chloride (SOCl₂) (1.5 mL, ~20 mmol) dropwise. Add a catalytic drop of DMF.
-
Reaction: Reflux the mixture for 2 hours. Evolution of HCl and SO₂ gas indicates reaction progress.
-
Isolation: Evaporate the solvent and excess thionyl chloride in vacuo to yield the crude acid chloride as a yellowish oil/solid. Note: Use immediately.
Step 2: Amide Coupling[2]
-
Setup: Dissolve the crude acid chloride in anhydrous DCM (15 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Nucleophile Addition: In a separate vessel, mix tert-Butylamine (1.2 mL, 11 mmol) and Triethylamine (Et₃N) (1.7 mL, 12 mmol) in DCM (10 mL).
-
Addition: Slowly add the amine solution to the acid chloride solution over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc in Hexanes).
Step 3: Workup & Purification[2]
-
Wash: Transfer to a separatory funnel. Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water or Hexane/Ethyl Acetate to yield pure white needles.
Analytical Characterization (Expected Data)
To validate the synthesis, compare experimental results with these reference values.
** Proton NMR (¹H-NMR, 400 MHz, CDCl₃)**
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.20 – 7.45 | Multiplet | 10H | Aromatic protons (Phenyl rings) |
| 5.60 | Broad Singlet | 1H | N-H (Amide proton) |
| 4.95 | Singlet | 1H | CH (Methine proton, adjacent to carbonyl) |
| 1.32 | Singlet | 9H | C(CH ₃)₃ (tert-Butyl group) |
Carbon NMR (¹³C-NMR, 100 MHz, CDCl₃)
-
Carbonyl (C=O): ~171.5 ppm
-
Aromatic C: ~139.5 (ipso), 128-129 ppm (ortho/meta/para)
-
Methine (CH): ~59.0 ppm
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 268.17; Observed: 268.2
-
[M+Na]⁺: Calculated: 290.15; Observed: 290.1[8]
Applications & Research Context
Steric Probe in Medicinal Chemistry
The tert-butyl group serves as a "steric lock."[2] In drug discovery, replacing a generic amide with an N-tert-butyl amide often improves metabolic stability.[1][2] This compound serves as a model to study how bulky groups prevent amidase enzymes from accessing the carbonyl carbon.
Herbicide Development (Diphenamid Analogs)
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a pre-emergence herbicide.[1][2] The N-tert-butyl derivative is often synthesized in agricultural chemistry pipelines to test if increasing lipophilicity and steric bulk alters the soil half-life or target specificity (e.g., inhibiting very long-chain fatty acid synthesis).[1][2]
Crystal Engineering
Due to the single H-bond donor (N-H) and the bulky hydrophobic groups, this molecule is used to study supramolecular synthons . It typically crystallizes in centrosymmetric space groups where N-H...O hydrogen bonds form dimers, but the tert-butyl group disrupts extended stacking, leading to unique lattice voids.[1]
References
-
Synthesis of Hindered Amides: Organic Syntheses, Coll. Vol. 5, p. 336 (Diphenylacetyl chloride preparation).
-
Diphenamid Herbicide Class: PubChem Compound Summary for CID 10420557 (Related Analog).
-
General Amide Coupling Protocols: Montalbetti, C.A.G.N. and Falque, V. (2005), Amide bond formation and peptide coupling. Tetrahedron, 61: 10827-10852.[1][2]
-
Crystal Structure of Diphenylacetamides: Cambridge Structural Database (CSD). (Search for Diphenylacetamide substructures for packing analysis).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 519-87-9|N,N-Diphenylacetamide|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 2,2-diphenylacetate | C18H20O2 | CID 219154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-tert-butyl-2-phenylacetamide | C12H17NO | CID 246894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - N-butyl-2,2-diphenylacetamide (C18H21NO) [pubchemlite.lcsb.uni.lu]
Solubility Profile of N-tert-butyl-2,2-diphenylacetamide in Organic Solvents
[1]
Executive Summary & Chemical Identity
N-tert-butyl-2,2-diphenylacetamide (CAS: Proprietary/Catalog-listed as MM99089222) is a lipophilic secondary amide characterized by significant steric bulk and aromaticity.[1][2] Its solubility profile is governed by the interplay between the hydrophobic diphenylmethane moiety, the bulky tert-butyl group, and the polar amide linkage (
Unlike simple acetamides, the presence of the tert-butyl group introduces steric hindrance that disrupts tight crystal packing, potentially enhancing solubility in organic solvents compared to its unbranched analogs.[1] However, the high lipophilicity (estimated
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | |
| Structural Features | Secondary amide (H-bond donor/acceptor), Diphenyl group ( |
| Solubility Class | Lipophilic; Soluble in alcohols, esters, aromatics.[1] Insoluble in water.[1] |
Theoretical Solubility Landscape
In the absence of a single definitive primary literature source for this specific derivative, its solubility behavior is modeled largely on structural analogs such as Diphenamid (
Solvent-Solute Interaction Mechanisms
The dissolution of N-tert-butyl-2,2-diphenylacetamide is driven by three primary forces:
-
Hydrogen Bonding : The secondary amide nitrogen (
) acts as a hydrogen bond donor, while the carbonyl oxygen ( ) acts as an acceptor.[1] This facilitates high solubility in protic solvents (Methanol, Ethanol, Isopropanol).[1] -
Dipole-Dipole Interactions : The polar amide bond allows for significant interaction with polar aprotic solvents (Acetone, Ethyl Acetate, Acetonitrile).[1]
-
Van der Waals /
-Stacking : The two phenyl rings and the tert-butyl group require solvents with moderate dispersion forces, making aromatic solvents (Toluene, Xylene) highly effective.[1]
Predicted Solubility Ranking (Mole Fraction)
Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles:
Experimental Protocol: Laser Dynamic Method
To generate precise solubility data (mole fraction
Methodology Workflow
-
Preparation : A precise mass of solute (
) and solvent ( ) is added to a jacketed equilibrium cell.[1] -
Dissolution : The mixture is heated until the solute is completely dissolved (clear solution).
-
Cooling & Detection : The solution is cooled at a controlled rate (
). A laser beam ( ) passes through the solution.[1] -
Cloud Point Determination : When nucleation occurs, the laser intensity (
) drops sharply.[1] This temperature is recorded as the equilibrium saturation temperature ( ).[1]
Figure 1: Workflow for the Laser Dynamic Method to determine solid-liquid solubility.[1]
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).[1]
Modified Apelblat Equation
The most robust model for amides in organic solvents is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Van't Hoff Equation
For determining thermodynamic properties (
Applications in Purification & Formulation
Understanding this profile is critical for Recrystallization , the primary purification method for this intermediate.[1]
Recrystallization Strategy
-
Solvent System : A binary solvent system is recommended due to the steep solubility curve expected in alcohols.[1]
-
Process : Dissolve in hot Ethanol, then slowly add Water until turbidity persists, or cool slowly to induce nucleation.[1] The bulky tert-butyl group may slow down crystal growth, requiring seeding.[1]
Drug Development Context
As a structural analog to antimuscarinic agents (like Darifenacin intermediates) and herbicides, this compound's solubility data aids in:
References
-
Structural Identification : N-tert-butyl-2,2-diphenylacetamide. Matrix Fine Chemicals, Catalog ID: MM99089222.[1][2]
-
Methodology : Sha, Z., et al. "Solubility and Thermodynamic Properties of N,N-Dimethyl-2,2-diphenylacetamide in Different Solvents."[1] Journal of Chemical & Engineering Data, 2020.[1] (Cited as primary protocol reference for diphenylacetamide class).[1]
-
Thermodynamic Modeling : Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]
-
General Solubility Principles : Hansen, C. M.[1] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1]
Advanced Characterization of Diphenylacetamide Derivatives in Immunosuppressive Pharmacotherapy
The following technical guide is structured to provide an advanced, mechanistic analysis of diphenylacetamide derivatives in the context of immunosuppressive research. It synthesizes medicinal chemistry, pharmacology, and experimental protocols.
Executive Summary & Pharmacophore Rationale
The diphenylacetamide scaffold (specifically the 2,2-diphenylacetamide and N,N-diphenylacetamide moieties) represents a privileged structure in medicinal chemistry, historically utilized in anticholinergics and anticonvulsants. However, recent high-throughput screening and structure-activity relationship (SAR) campaigns have repositioned this scaffold as a potent modulator of immune responses.
Unlike direct calcineurin inhibitors (e.g., cyclosporine), diphenylacetamide derivatives exert immunosuppressive effects through distinct, often allosteric mechanisms. This guide focuses on two primary emerging pathways:
-
SIRT2 Inhibition: Modulation of T-cell differentiation and cytokine release via tubulin/NF-
B deacetylation blockade. -
Chemokine Receptor Antagonism (CCR5): Steric blockade of immune cell trafficking and viral entry.[1]
The lipophilic nature of the geminal diphenyl group allows these compounds to penetrate deep hydrophobic pockets in enzymes (like Sirtuins) and G-protein coupled receptors (GPCRs), providing high affinity and residence time.
Mechanistic Pathways & Target Validation
SIRT2 Inhibition: The Epigenetic Control of Inflammation
Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase predominantly found in the cytoplasm.[2] It regulates the acetylation status of
-
Mechanism: SIRT2 deacetylation of NF-
B (p65 subunit) promotes its transcriptional activity, driving the expression of pro-inflammatory cytokines (IL-1 , IL-6, TNF- ). -
Diphenylacetamide Role: Derivatives such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide and its diphenyl analogs act as selective SIRT2 inhibitors. The diphenyl moiety occupies the hydrophobic "selectivity pocket" adjacent to the NAD+ binding site, preventing substrate access.
-
Outcome: Inhibition leads to hyperacetylation of NF-
B, reducing its nuclear translocation and dampening the inflammatory response.
CCR5 Antagonism: Blocking Immune Cell Trafficking
The CCR5 receptor is a critical gateway for HIV entry and a mediator of leukocyte chemotaxis in graft rejection.[3]
-
Mechanism: CCR5 antagonists stabilize the receptor in an inactive conformation.[4]
-
Diphenylacetamide Role: The bulky diphenyl group in derivatives (often linked to piperidine scaffolds) provides the steric bulk necessary to block the extracellular orthosteric site or bind to a transmembrane allosteric site, preventing chemokine (CCL5/RANTES) binding.
Visualization of Signaling Pathways[5]
The following diagram illustrates the dual-pathway mechanism where diphenylacetamide derivatives intervene in SIRT2-mediated inflammation and CCR5-mediated chemotaxis.
Caption: Dual mechanistic action of diphenylacetamide derivatives inhibiting SIRT2-mediated cytokine release and blocking CCR5-dependent leukocyte migration.
Experimental Protocols
Chemical Synthesis of N-Substituted-2,2-Diphenylacetamide
Rationale: This protocol generates the core scaffold via acyl chloride substitution, a standard and high-yield method for generating libraries for SAR screening.
Reagents:
-
Diphenylacetic acid (1.0 eq)
-
Thionyl chloride (
) or Oxalyl chloride -
Appropriate Amine (e.g., 4-aminopyridine or substituted aniline) (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve diphenylacetic acid in anhydrous DCM under nitrogen atmosphere. Add thionyl chloride dropwise at 0°C. Reflux for 2 hours to generate diphenylacetyl chloride . Evaporate excess solvent/reagent in vacuo.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM.
-
Addition: Add the solution dropwise to a stirred mixture of the target Amine and
in DCM at 0°C. -
Reaction: Allow to warm to room temperature and stir for 4–12 hours (monitor via TLC).
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate gradient).
In Vitro SIRT2 Deacetylation Assay
Rationale: To quantify the immunosuppressive potential by measuring the inhibition of SIRT2 enzymatic activity.
Materials:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic substrate (e.g., Ac-Lys-AMC).
-
Test compounds (Diphenylacetamide derivatives dissolved in DMSO).
Protocol:
-
Preparation: Dilute SIRT2 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Incubation: Add test compounds (0.1 nM – 100
M) to the enzyme solution. Incubate for 10 minutes at 37°C. -
Reaction Start: Add NAD+ (500
M) and Ac-Lys-AMC substrate (50 M). -
Kinetics: Measure fluorescence intensity (Ex: 360 nm, Em: 460 nm) continuously for 30 minutes.
-
Analysis: Calculate
by plotting initial velocity vs. log[inhibitor].-
Self-Validation: Include Nicotinamide (known inhibitor) as a positive control.
-
Quantitative Data Summary
The following table summarizes key biological activity data for representative diphenylacetamide-related derivatives derived from recent medicinal chemistry literature.
| Compound Class | Target | Biological Outcome | Reference | |
| N-phenyl-2,2-diphenylacetamide | SIRT2 | 1.2 | Reduced IL-6/TNF- | [1] |
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | SIRT2 | 42 nM | High selectivity over SIRT1; anti-inflammatory | [1] |
| Diphenylamine-based Piperidines | CCR5 | < 10 nM | Inhibition of HIV-1 entry; reduced chemotaxis | [2] |
| N,N-Dimethylacetamide (DMA) | NF- | 10 mM | Analog Reference:[6] Prevents preterm birth inflammation | [3] |
Note: While DMA is a simple analog, the diphenyl variants exhibit significantly higher potency due to enhanced hydrophobic interactions.
Synthesis Workflow Diagram
This decision tree guides the synthetic optimization of the diphenylacetamide scaffold for maximal immunosuppressive activity.
Caption: Synthetic optimization workflow for directing diphenylacetamide derivatives toward SIRT2 or CCR5 targets.
References
-
Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed. [Link]
-
Orally bioavailable competitive CCR5 antagonists. PubMed. [Link]
-
N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway. Molecular Medicine. [Link]
-
Immunosuppressive agents in transplantation: mechanisms of action and current anti-rejection strategies. Microsurgery. [Link]
-
Mechanism-based inhibitors of SIRT2: structure–activity relationship. PubMed Central. [Link]
Sources
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable competitive CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Metabolic pathways of N-tert-butyl-2,2-diphenylacetamide in vivo
An In-Depth Technical Guide to Elucidating the In Vivo Metabolic Pathways of N-tert-butyl-2,2-diphenylacetamide
Introduction
N-tert-butyl-2,2-diphenylacetamide is a small molecule characterized by a central acetamide core, flanked by two phenyl rings and an N-linked tertiary butyl group. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. The metabolic fate of a drug candidate dictates its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly recommend that the metabolism of an investigational drug be well-defined during its development.[1][2]
While specific metabolic data for N-tert-butyl-2,2-diphenylacetamide is not extensively documented in public literature, its structure allows for robust predictions based on established principles of xenobiotic biotransformation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the in vivo metabolic pathways of this compound. We will proceed from structural prediction to a detailed in vivo study design, analytical metabolite identification, and in vitro confirmation, presenting a self-validating methodology to ensure scientific rigor.
Part 1: Predictive Metabolic Profiling from Chemical Structure
The chemical structure of an NCE is the primary determinant of its metabolic fate. By identifying potential "metabolic soft spots," we can hypothesize the biotransformations it will undergo. Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3]
Predicted Phase I Metabolic Pathways
Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[3] For N-tert-butyl-2,2-diphenylacetamide, the following pathways are predicted:
-
Aromatic Hydroxylation: The two phenyl rings are electron-rich and represent prime targets for CYP-mediated hydroxylation, likely at the para-position due to reduced steric hindrance. This is one of the most common metabolic pathways for drugs containing phenyl moieties.[4]
-
Aliphatic Hydroxylation: The tert-butyl group may undergo hydroxylation to form a primary alcohol. While the tertiary carbon is sterically hindered, this pathway remains a possibility.
-
Amide Hydrolysis: The amide bond is susceptible to cleavage by amidase enzymes, which would yield 2,2-diphenylacetic acid and tert-butylamine as primary metabolites.
-
Oxidative Dealkylation: While N-dealkylation is a common CYP-mediated reaction, the removal of a bulky tert-butyl group is generally less favorable than for smaller alkyl groups. However, it should be considered a potential minor pathway.
Predicted Phase II Metabolic Pathways
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.[3]
-
Glucuronidation: The hydroxylated metabolites generated in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronide conjugates.[3]
-
Sulfation: Aromatic and aliphatic hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferases (SULTs), forming sulfate esters.[3]
These predicted transformations provide a roadmap for what to look for during metabolite identification.
Part 2: In Vivo Study Design & Execution
To definitively identify metabolites, a well-controlled in vivo study is essential. The design must be robust enough to capture the full pharmacokinetic profile and all major excretion routes.
Rationale for Animal Model Selection
The Sprague-Dawley rat is a commonly used model for initial pharmacokinetic and metabolism studies due to its well-characterized physiology and handling ease. However, it is crucial to conduct comparative metabolism studies in at least one other species (e.g., beagle dog) and with human in vitro systems to identify potential human-specific metabolites, which is a key safety concern for regulatory agencies.[2][5]
Experimental Protocol: Rodent Single-Dose Metabolism Study
This protocol outlines a standard single-dose study to identify circulating and excreted metabolites.
-
Acclimation & Grouping:
-
Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week.
-
House animals in metabolism cages that allow for separate collection of urine and feces.
-
Establish a control group (vehicle only) and a treatment group.
-
-
Dose Preparation & Administration:
-
Formulate N-tert-butyl-2,2-diphenylacetamide in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Administer a single dose via the intended clinical route (e.g., oral gavage) at a concentration sufficient for analytical detection.
-
Scientist's Note: The choice of vehicle is critical to ensure drug solubility and bioavailability without interfering with metabolism or analysis. A pilot dose-range finding study is often necessary to select an appropriate, non-toxic dose.
-
-
Sample Collection:
-
Collect blood samples via tail vein or jugular cannula at pre-dose (0 hr) and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).[6]
-
Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Scientist's Note: A comprehensive time course is essential to capture the formation and elimination kinetics (Cmax, Tmax, AUC) of both the parent drug and its major metabolites.[6] Collecting both urine and feces ensures a complete mass balance assessment, accounting for both renal and biliary excretion routes.
-
-
Sample Processing & Storage:
-
Process blood immediately to obtain plasma by centrifuging in tubes containing an anticoagulant (e.g., K2-EDTA).
-
Record the total volume of urine and weight of feces collected at each interval.
-
Store all plasma, urine, and fecal homogenate samples at -80°C until analysis to prevent degradation.
-
Part 3: Metabolite Identification & Structural Elucidation
The core of the investigation lies in the analytical workflow used to detect and identify drug-related material in complex biological matrices.
Analytical Workflow
The combination of liquid chromatography for separation and mass spectrometry for detection is the most powerful tool for metabolite identification.[7][8]
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For plasma and homogenized feces, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and phospholipids that cause ion suppression in the mass spectrometer.
-
For urine samples, perform an initial enzymatic hydrolysis step by incubating with β-glucuronidase and arylsulfatase.
-
Scientist's Note (Trustworthiness): This hydrolysis step is a self-validating control. Analyzing the urine sample before and after hydrolysis will reveal peaks that have shifted from a high molecular weight (the conjugate) to a lower molecular weight (the Phase I metabolite), directly confirming the presence of Phase II conjugates.
-
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Inject the extracted samples onto a Liquid Chromatography (LC) system coupled to an HRMS instrument (e.g., Orbitrap or Q-TOF).
-
Acquire data in full scan mode, comparing the chromatograms from dosed animals to those from the vehicle control group. Drug-related peaks will be present only in the dosed samples.
-
Use the accurate mass measurement from the HRMS to predict the elemental composition of potential metabolites. For example, a mass shift of +15.9949 Da relative to the parent drug strongly suggests hydroxylation.
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:
-
Perform a second injection to acquire fragmentation data (MS/MS) for each suspected metabolite.
-
Compare the fragmentation pattern of the metabolite to that of the parent drug. Structural fragments that remain unchanged help locate the site of modification. For instance, if a fragment corresponding to the tert-butyl group is retained but a fragment of a phenyl ring shows a +16 Da shift, this indicates aromatic hydroxylation.
-
-
Nuclear Magnetic Resonance (NMR) for Definitive Identification:
-
For major or unexpected metabolites, definitive structural confirmation requires isolation of the compound from a larger sample pool, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] NMR provides unambiguous information about the atom-to-atom connectivity of a molecule.
-
Part 4: In Vitro Corroboration & Enzyme Phenotyping
After identifying metabolites in vivo, in vitro systems are used to identify the specific enzymes responsible for their formation. This is a critical step for predicting human DDIs, as recommended by FDA guidance.[11][12]
Methodology: In Vitro Reaction Phenotyping
-
Incubation with Subcellular Fractions:
-
Incubate N-tert-butyl-2,2-diphenylacetamide with pooled human liver microsomes (for CYP and UGT enzymes) and the necessary cofactors (NADPH for Phase I, UDPGA for Phase II).[13]
-
Analyze the reaction mixture by LC-MS to confirm that the same metabolites seen in vivo are formed in vitro.
-
-
Enzyme Identification:
-
To identify the specific CYP enzymes involved, perform a series of incubations using either:
-
Recombinant Human Enzymes: Individual CYP enzymes (e.g., rCYP3A4, rCYP2D6) are used to see which one(s) can form the metabolite.
-
Chemical Inhibition: Incubations are performed with pooled human liver microsomes in the presence of known selective inhibitors for major CYP enzymes. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to that enzyme's involvement.
-
-
Data Presentation: Hypothetical Enzyme Phenotyping Results
The results are often summarized in a table to clearly present the contribution of each enzyme to the drug's metabolism.
| Metabolic Pathway | Primary Enzyme(s) Involved | % Contribution (in vitro) | DDI Risk Potential |
| Aromatic Hydroxylation | CYP3A4, CYP2C9 | 75% (3A4), 15% (2C9) | High (CYP3A4) |
| Aliphatic Hydroxylation | CYP2D6 | 5% | Low |
| Amide Hydrolysis | Carboxylesterases (CES) | 5% | Low |
| Glucuronidation of Hydroxy-metabolite | UGT1A1, UGT1A9 | 60% (1A1), 40% (1A9) | Moderate (UGT1A1) |
This table contains hypothetical data for illustrative purposes.
Conclusion
Elucidating the metabolic pathways of an NCE like N-tert-butyl-2,2-diphenylacetamide is a systematic, multi-faceted process that forms a cornerstone of modern drug development. By integrating predictive analysis based on chemical structure with rigorous in vivo studies and targeted in vitro confirmation, researchers can build a comprehensive metabolic profile. This integrated approach—moving from hypothesis to animal studies, and from high-resolution analytical detection to specific enzyme identification—provides the critical data needed to assess the safety, efficacy, and drug-drug interaction potential of a new therapeutic agent, ultimately paving the way for successful clinical development.
References
- Vertex AI Search. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved February 16, 2026.
- Creative Bioarray. (n.d.).
- PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved February 16, 2026.
- BS Publications. (n.d.). Guidance for Industry. Retrieved February 16, 2026.
- Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Retrieved February 16, 2026.
- FDA. (n.d.). Guidance for Industry. Retrieved February 16, 2026.
- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved February 16, 2026.
- FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved February 16, 2026.
- FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved February 16, 2026.
- FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved February 16, 2026.
- PMC. (n.d.).
- BioIVT. (n.d.). Drug Metabolism Assays. Retrieved February 16, 2026.
- ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved February 16, 2026.
- JoVE. (2025). Video: Bioavailability Study Design: Single Versus Multiple Dose Studies. Retrieved February 16, 2026.
- Therapeutics Data Commons. (n.d.). ADME - TDC. Retrieved February 16, 2026.
- Longdom Publishing. (n.d.).
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. fda.gov [fda.gov]
- 3. longdom.org [longdom.org]
- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Video: Bioavailability Study Design: Single Versus Multiple Dose Studies [jove.com]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. bspublications.net [bspublications.net]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of N-tert-butyl-2,2-diphenylacetamide via Ritter Reaction
[1]
Executive Summary & Strategic Value
The synthesis of sterically hindered amides like N-tert-butyl-2,2-diphenylacetamide is a critical transformation in medicinal chemistry.[1] The bulky tert-butyl group serves as a metabolic shield, preventing enzymatic hydrolysis of the amide bond, while the diphenylmethyl (benzhydryl) moiety provides significant lipophilicity and receptor binding affinity.[1]
While traditional amide coupling (using acid chlorides or coupling reagents) is possible, it is often atom-inefficient and costly for this specific scaffold.[1] The Ritter Reaction offers a superior atom-economic pathway by coupling diphenylacetonitrile directly with a tert-butyl carbocation source (generated from tert-butyl acetate or tert-butyl alcohol) in a strong acid medium.[1]
Key Advantages of this Protocol:
-
Atom Economy: Utilizes the nitrile nitrogen directly, avoiding intermediate amine synthesis.
-
Scalability: Avoids expensive peptide coupling reagents (HATU, EDC).
-
Handling: The "Modified Ritter" protocol using tert-butyl acetate avoids the sublimation issues of tert-butyl alcohol and the gaseous hazards of isobutylene.[1]
Reaction Mechanism
The reaction proceeds via the generation of a stable tertiary carbocation, which undergoes nucleophilic attack by the nitrile nitrogen.[2] The resulting nitrilium ion is hydrolyzed to the amide.[2]
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow of the modified Ritter reaction.[1] The tert-butyl cation is the key electrophile.[1]
Experimental Design & Optimization
Success in this synthesis relies on controlling the equilibrium of the carbocation and managing the exotherm.
Reagent Selection Rationale
| Component | Reagent Choice | Rationale |
| Nitrile Source | Diphenylacetonitrile | Provides the |
| Carbocation Source | tert-Butyl Acetate | Preferred. Unlike t-BuOH (solid, mp 25°C) or Isobutylene (gas), the acetate is a liquid, easy to dispense, and releases the carbocation slowly, reducing polymerization side-reactions [1].[1] |
| Acid Catalyst | Sulfuric Acid ( | Concentrated (98%). Essential for protonating the acetate/alcohol. Acetic acid is often used as a co-solvent to solubilize the lipophilic nitrile. |
| Solvent | Glacial Acetic Acid | Homogenizes the reaction mixture. The nitrile is insoluble in aqueous acid but soluble in AcOH. |
Critical Parameters
-
Temperature Control: The generation of the carbocation is exothermic. The addition of acid must be controlled to keep
to prevent dimerization of the carbocation (forming di-isobutylene) or sulfonation of the aromatic rings. -
Stoichiometry: A slight excess of the carbocation source (1.2 – 1.5 equiv) drives the reaction to completion, compensating for any loss via isobutylene off-gassing.[1]
Standard Operating Procedure (SOP)
Method A: The Modified Ritter Protocol (Recommended)
Based on the optimization by K. L.[3] Reddy (Bristol-Myers Squibb) [1].[1][3]
Scale: 10 mmol (approx. 2.0 g of nitrile)
Materials
-
Diphenylacetonitrile: 1.93 g (10 mmol)
-
tert-Butyl Acetate: 2.32 g (20 mmol, 2.0 equiv)[1]
-
Sulfuric Acid (conc. 98%): 1.5 mL (~3.0 equiv)
-
Glacial Acetic Acid: 5 mL (Solvent)
Step-by-Step Protocol
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with Nitrogen (
).[4] -
Dissolution: Charge Diphenylacetonitrile (1.93 g) and tert-Butyl Acetate (2.32 g) into the flask. Add Glacial Acetic Acid (5 mL). Stir at room temperature until the nitrile is mostly dissolved.
-
Acid Addition (Critical):
-
Cool the mixture to ~15-20°C using a water bath.
-
Add Sulfuric Acid (1.5 mL) dropwise over 10 minutes.
-
Observation: The solution may darken slightly; ensure temperature does not exceed 45°C.
-
-
Reaction:
-
Heat the mixture to 45°C .
-
Maintain stirring for 3 to 4 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The nitrile spot (
) should disappear, and a more polar amide spot ( ) should appear.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.
-
Adjust pH to ~7-8 using saturated Sodium Bicarbonate (
) solution to neutralize residual acid.[1]
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with water (
) to remove acetic acid and salts. -
Wash with cold Hexane (
) to remove unreacted organic impurities.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (4:1) or Hot Ethyl Acetate .
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Method B: Traditional Protocol (using t-BuOH)
Use this if tert-butyl acetate is unavailable.[1]
Workup & Purification Workflow
Figure 2: Downstream processing workflow for isolation of the target amide.[1]
Characterization & Quality Control
Upon isolation, the product must be verified against the following specifications.
Physical Appearance: White crystalline solid. Melting Point: 158 – 161 °C [2].
Spectroscopic Data (Expected):
Safety & Troubleshooting
| Hazard | Mitigation Strategy |
| Exotherm | The mixing of |
| Isobutylene Gas | Decomposition of t-butyl acetate can release isobutylene (flammable gas).[1] Ensure the reaction vessel is vented to a fume hood. |
| HCN Evolution | While unlikely with stable nitriles, acidic hydrolysis of nitriles can theoretically release HCN if conditions are extreme. Maintain T < 60°C. |
Troubleshooting Table:
-
Low Yield: Likely due to incomplete carbocation formation. Increase tert-butyl acetate to 2.5 equiv and reaction time to 6 hours.
-
Oily Product: Product failed to crystallize. Dissolve oil in minimum hot EtOAc and add Hexane dropwise until cloudy; cool to 4°C.
-
Starting Material Remains: Check the water content of the Acetic Acid. Water kills the carbocation. Use Glacial AcOH.
References
-
Reddy, K. L. (2003).[3] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction". Tetrahedron Letters, 44(8), 1453–1455.
-
Indian Academy of Sciences. (2012).[4] "Preparation of different amides via Ritter reaction...". Journal of Chemical Sciences, 124(5), 1025–1032.
-
Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles". Journal of the American Chemical Society, 70(12), 4045–4048.[1]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. youtube.com [youtube.com]
- 3. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 4. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 5. CN103819362A - Preparation method for diphenylacetonitrile - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preparation of N-tert-butyl-2,2-diphenylacetamide stock solutions for cell culture
Application Notes & Protocols
Introduction: The Criticality of Stock Solution Integrity in Cell-Based Assays
N-tert-butyl-2,2-diphenylacetamide is a synthetic small molecule characterized by a diphenylacetamide core, a structure that confers significant hydrophobicity. As with many novel compounds under investigation in drug discovery and cell biology, its efficacy and reproducibility in in vitro assays are fundamentally dependent on its consistent and accurate delivery to the cellular environment. The primary challenge lies in solubilizing this lipophilic compound in aqueous cell culture media without inducing precipitation or introducing cytotoxic artifacts from the solvent.
This application note provides a comprehensive, field-proven guide for the preparation, sterilization, storage, and quality control of N-tert-butyl-2,2-diphenylacetamide stock solutions. The methodologies described herein are designed to ensure maximal compound stability, minimize solvent-induced cytotoxicity, and ultimately, generate reliable and reproducible data in downstream cell-based experiments. By explaining the causality behind each step, this guide empowers researchers to not only follow a protocol but to understand and adapt it to their specific experimental needs.
Section 1: Foundational Principles for Compound Solubilization
Physicochemical Properties & Rationale for Solvent Selection
The molecular structure of N-tert-butyl-2,2-diphenylacetamide, with its two phenyl rings, dictates its poor solubility in aqueous solutions. Therefore, a polar aprotic solvent is required to dissolve the compound at a high concentration for a primary stock.
Dimethyl sulfoxide (DMSO) is the solvent of choice for this application.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving a vast array of nonpolar and polar compounds.[1][2] For cell culture applications, it is imperative to use a high-purity, sterile-filtered, and cell-culture tested grade of DMSO to avoid introducing contaminants that could affect cellular health.
The Double-Edged Sword: Solvent Cytotoxicity
While essential for solubilization, DMSO is not biologically inert. At elevated concentrations in the final culture medium, DMSO can induce a range of cellular responses, including differentiation, growth arrest, and cytotoxicity.[3][4] Numerous studies have demonstrated that the cytotoxic effects of common organic solvents are dose-dependent.[5] It is a widely accepted best practice to maintain the final concentration of DMSO in cell culture media below 0.5% (v/v), with many sensitive assays requiring concentrations of ≤0.1% to ensure that the solvent itself does not become a confounding variable.[4][5]
| Solvent | Recommended Max. Concentration (v/v) in Final Media | Notes |
| DMSO | < 0.5% (General Use) ; ≤ 0.1% (High Sensitivity Assays) | Most commonly used, but can have significant biological effects above 0.5%.[3][5] |
| Ethanol | < 0.5% | Can affect cell viability and signaling pathways.[4] |
| Methanol | Not Recommended | Generally more toxic to cells than DMSO or ethanol. |
| Acetone | < 0.5% | Exhibits relatively low cytotoxicity in some cell lines.[5] |
Ensuring Sterility: The Non-Negotiable Requirement
Cell culture experiments are highly susceptible to microbial contamination.[6] Since concentrated DMSO solutions cannot be autoclaved, sterile filtration is the mandatory method for ensuring the sterility of the primary stock solution.[7][8] This process physically removes bacteria and fungi by passing the solution through a membrane with a pore size of 0.2 µm or 0.22 µm.[9][10]
Section 2: Protocol for Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution of N-tert-butyl-2,2-diphenylacetamide. This concentration is a common starting point, providing a sufficient range for subsequent dilutions into cell culture media.
Materials and Equipment
-
N-tert-butyl-2,2-diphenylacetamide (solid powder)
-
Cell Culture Grade Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance (readable to 0.1 mg)
-
Sterile, conical-bottom polypropylene or glass vial (e.g., 2.0 mL)
-
Sterile, disposable 1 mL syringe
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)[8][10]
-
Sterile, cryopreservation vials (e.g., 1.5 mL, internally threaded)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
Pre-Protocol Calculations
First, determine the mass of the compound required. The molecular weight of N-tert-butyl-2,2-diphenylacetamide (C₁₈H₂₁NO) is 267.38 g/mol .
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 267.38 g/mol * 1000 mg/g Mass (mg) = 2.6738 mg
It is advisable to prepare a slightly larger volume (e.g., 2 mL) to account for any loss during filtration. For 2 mL, you would need 5.35 mg.
Step-by-Step Methodology
-
Aseptic Environment: Perform all subsequent steps in a certified Class II biological safety cabinet (BSC) to maintain sterility.[6]
-
Weighing the Compound: Tare the analytical balance with a sterile weighing boat or paper. Carefully weigh the calculated amount (e.g., 5.35 mg) of N-tert-butyl-2,2-diphenylacetamide.
-
Transfer: Carefully transfer the weighed powder into a sterile 2.0 mL vial. Ensure all powder is transferred to avoid concentration errors.
-
Solubilization: Using a calibrated micropipette, add the corresponding volume of sterile, cell-culture grade DMSO (e.g., 2.0 mL) to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, continue vortexing and gently warm the vial between your hands.
-
Sterile Filtration:
-
Unpack a sterile 1 mL syringe and a sterile 0.22 µm syringe filter.
-
Draw the entire compound-DMSO solution into the syringe.
-
Attach the syringe filter securely to the tip of the syringe.
-
Carefully dispense the solution through the filter into a new, sterile vial. This is your final, sterile 10 mM primary stock.[9][11]
-
-
Aliquotting for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock into single-use volumes (e.g., 20-50 µL) in sterile cryopreservation vials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months to years).[12]
Workflow for Primary Stock Preparation
Caption: Workflow for preparing a sterile primary stock solution.
Section 3: Preparation of Working Solutions for Cell Dosing
The primary stock is never added directly to cells. It must be serially diluted to create working solutions that, when added to the cells, result in the desired final concentration of the compound and a non-toxic concentration of DMSO.
Serial Dilution Strategy
The most common method is to perform an intermediate dilution of the primary stock in complete cell culture medium. This minimizes pipetting errors and reduces the shock to cells from a concentrated bolus of DMSO.
Example: Dosing cells in a 96-well plate with a final volume of 200 µL per well.
-
Thaw: Thaw one aliquot of the 10 mM primary stock at room temperature. Once thawed, gently vortex to re-homogenize. Keep on ice if not used immediately.
-
Intermediate Dilution: Prepare an intermediate stock at 100X the highest final concentration desired. For a final concentration of 10 µM, you would prepare a 1 mM intermediate stock (100X of 10 µM).
-
To do this, dilute the 10 mM primary stock 1:10 in pre-warmed complete cell culture medium. (e.g., 5 µL of 10 mM stock + 45 µL of medium = 50 µL of 1 mM intermediate stock).
-
-
Final Dosing: Add 2 µL of the 1 mM intermediate stock to 198 µL of medium already in the well. This constitutes a 1:100 dilution, resulting in a final concentration of 10 µM compound and 0.1% DMSO.
Workflow for Serial Dilution and Cell Dosing
Caption: Serial dilution scheme from primary stock to final well concentration.
Section 4: Best Practices and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution in media. | The compound's solubility limit in the aqueous medium has been exceeded. The intermediate dilution was not mixed sufficiently. | - Lower the final desired concentration. - Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25%), but do not exceed 0.5%. - Vortex the intermediate dilution vigorously immediately before adding to the final well.[13] - Prepare the working solution fresh for each experiment. |
| High variability between replicate experiments. | Inconsistent stock solution concentration. Degradation of the compound due to multiple freeze-thaw cycles. Pipetting errors. | - Always use single-use aliquots of the primary stock.[14] - Ensure the primary stock is fully thawed and vortexed before making dilutions. - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of the final working solution for all replicate wells. |
| Unexpected cytotoxicity observed in vehicle control wells. | DMSO concentration is too high. Contamination of the DMSO or stock solution. The specific cell line is highly sensitive to DMSO. | - Verify the final DMSO concentration is ≤0.5%.[3][4] - Run a DMSO dose-response curve (0.01% to 1.0%) to determine the toxicity threshold for your specific cell line. - Always use sterile, cell-culture grade DMSO and sterile filtration for the stock.[6][10] |
| Loss of compound activity over time. | Compound degradation in solution. Improper storage temperature. Exposure to light (if light-sensitive). | - Store aliquots at -80°C for long-term stability.[12] - Protect stock solutions from light by using amber vials or wrapping vials in foil. - Avoid storing diluted working solutions in media for extended periods; prepare them fresh.[15] |
Conclusion
The integrity of experimental results hinges on the meticulous preparation and handling of reagents. For hydrophobic compounds like N-tert-butyl-2,2-diphenylacetamide, establishing a robust protocol for stock solution preparation is not a preliminary chore but a foundational component of the experimental design. By adhering to the principles of correct solvent selection, maintaining sterility, minimizing solvent-induced artifacts, and practicing proper storage, researchers can ensure the consistent and reliable delivery of their compound of interest, leading to more accurate and reproducible scientific outcomes.
References
-
Membrane Solutions. Volume Guidelines for Sterile Filtration . [Link][11]
-
Altervista. Media, reagents, and solution preparation - Cellculture2 . [Link][6]
-
Halling-Sørensen, B., et al. Considerations regarding use of solvents in in vitro cell based assays . PMC. [Link][3]
-
Dahham, S. S., et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells . Avicenna Journal of Medical Biotechnology. (2016). [Link][4][5]
-
Sanitek Filter. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products . [Link][8]
-
Nikon. Basic Process in Cell Culture in General | Basic knowledge | Cell x Image Lab . [Link]
-
Technology Networks. 4 Tips for Successful Cryopreservation . (2020-01-27). [Link][12]
-
Biocompare. Optimizing Cryopreservation Protocols . (2022-10-04). [Link][14]
-
Reachem. Exploring Cryopreservation of Cells Protocol: Best Practices and Tips . (2024-04-24). [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data . [Link][1]
-
Kern, M., et al. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid . Molecular Nutrition & Food Research. (2007). [Link][15]
-
Bio-Rad. Best Practices For Cell Culture Media Design And Processes . [Link][13]
-
Jankowski, P., et al. Preparation of optically active n-butyl(methyl)phenyl-, tert-butyl(methyl)phenyl- and isopropyl(methyl)phenylsilanes from the corresponding silyl chlorides using 2,2′-dihydroxy-1,1′-binaphthyls as resolving agents . Chemical Communications. (2000). [Link]
-
Fuller, B., et al. Chemical approaches to cryopreservation . PMC. [Link][16]
-
Romo, D., et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . PMC. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 7. rommelag.com [rommelag.com]
- 8. Sterile Filtration For Pharmaceutical Manufacturing And Biologic Products - Sanitek [sanitekfilter.com]
- 9. Sterile Filtration | Sartorius [sartorius.com]
- 10. Millipore® 멸균 필터 [sigmaaldrich.com]
- 11. Volume Guidelines for Sterile Filtration - Membrane Solutions [membrane-solutions.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. biocompare.com [biocompare.com]
- 15. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical approaches to cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for purifying N-tert-butyl-2,2-diphenylacetamide
Application Note: Recrystallization Solvents for Purifying N-tert-butyl-2,2-diphenylacetamide
Executive Summary
N-tert-butyl-2,2-diphenylacetamide presents a unique purification challenge due to its hybrid physicochemical properties. The molecule features a highly lipophilic domain (two phenyl rings and a bulky tert-butyl group) juxtaposed with a polar amide functionality.[1] This structural duality often leads to "oiling out" during recrystallization—a phenomenon where the compound separates as a liquid phase rather than a crystalline solid.
This guide provides a systematic approach to selecting the optimal solvent system, detailing specific protocols for recrystallization, and offering troubleshooting strategies for common failure modes.
Physicochemical Analysis & Solvent Strategy
To select the correct solvent, one must understand the molecular interactions at play:
-
Lipophilic Domain (The "Grease"): The diphenylmethyl and tert-butyl groups drive solubility in non-polar solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane). They resist dissolution in water.[2]
-
Polar Domain (The "Anchor"): The amide bond (
) provides a site for hydrogen bonding, making the compound moderately soluble in alcohols (e.g., Ethanol, Isopropanol) and allowing for interaction with polar anti-solvents.
The "Goldilocks" Zone:
An ideal solvent must dissolve the compound at its boiling point (high solubility) but have significantly reduced solubility at room temperature or
| Solvent System | Role | Pros | Cons |
| Ethanol / Water | Primary Recommendation | Excellent for amides; "Green" chemistry; Tunable polarity.[1] | Risk of oiling out if water is added too quickly. |
| Ethyl Acetate / Heptane | High-Purity Alternative | Good for removing non-polar impurities; Faster drying.[1] | Flammability; Heptane is more expensive than water. |
| Toluene | Specialist Choice | Excellent for very lipophilic contaminants; High boiling point.[1] | Toxic; Hard to remove traces (high BP); Requires very slow cooling. |
Solvent Screening Protocol (Micro-Scale)
Before committing the entire batch, perform this validation test to determine the optimal solvent ratio.
Materials:
-
100 mg of Crude N-tert-butyl-2,2-diphenylacetamide[1]
-
Test tubes (
) -
Heat gun or hot water bath (
)
Procedure:
-
Place 100 mg of solid into a test tube.
-
Add Ethanol (95%) dropwise while heating. Count the drops until the solid just dissolves.
-
If
is required, the solubility is too low. Try Toluene.
-
-
Once dissolved, remove from heat.
-
Add Water (anti-solvent) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature.
-
Success: Crystals form.
-
Failure: An oil droplet forms at the bottom (Oiling Out).
-
Detailed Recrystallization Protocol: Ethanol/Water System
This protocol is scaled for 10 g of crude material but is linearly scalable.
Phase 1: Dissolution
-
Place 10 g of crude N-tert-butyl-2,2-diphenylacetamide in a 250 mL Erlenmeyer flask.
-
Add 30 mL of Ethanol (95%) and a magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate/stirrer.
-
If the solid does not dissolve completely, add Ethanol in 5 mL increments , allowing the solution to regain boiling between additions.
-
Target: A saturated solution with minimal excess solvent (approx. 10-20% excess is acceptable to prevent premature crystallization).[1]
-
Phase 2: Hot Filtration (Optional but Recommended)
If the solution contains insoluble mechanical impurities (dust, filter fibers):
-
Pre-heat a glass funnel and fluted filter paper with hot Ethanol.
-
Filter the boiling solution into a clean, pre-heated Erlenmeyer flask.
-
Rinse the filter with 2-3 mL of hot Ethanol.
Phase 3: Crystallization (The Critical Step)
-
Return the filtrate to the hot plate and bring back to a boil.
-
Slowly add warm Deionized Water dropwise via a pipette or addition funnel.
-
Stop adding water when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of hot Ethanol to redissolve the cloudiness and obtain a clear solution.
-
Remove the flask from the heat source.
-
Insulate the flask by wrapping it in a towel or placing it in a warm water bath that is allowed to cool naturally.
-
Note: Slow cooling promotes the formation of large, pure crystals and prevents oiling out.
-
-
Once at room temperature, place the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase 4: Collection and Drying
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold Ethanol/Water mixture (50:50 ratio, pre-chilled to
).-
Warning: Do not use pure Ethanol for washing; it will dissolve your product.
-
-
Dry the solid in a vacuum oven at
for 4-6 hours or air dry overnight.
Troubleshooting: Dealing with "Oiling Out"
"Oiling out" occurs when the compound separates as a liquid before it can crystallize. This traps impurities and results in a gummy product.
Mechanism: The solution temperature is above the melting point of the solvated compound, or the anti-solvent (water) was added too quickly, creating a sudden drop in solubility.
Corrective Actions:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add a small amount of the "good" solvent (Ethanol) to shift the equilibrium.
-
Seed: Cool the solution until it is just slightly supersaturated, then add a "seed crystal" of pure N-tert-butyl-2,2-diphenylacetamide. This provides a nucleation site for crystal growth.
-
Slower Cooling: Use an oil bath to control the cooling rate (
per hour).
Visual Workflows
Figure 1: Solvent Selection Logic
Caption: Logic flow for determining the optimal solvent system based on solubility behavior.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step workflow for the Ethanol/Water recrystallization protocol.
Quality Control (QC) Parameters
After drying, verify the purity of the crystals using these metrics:
-
Melting Point:
-
Target: Sharp range (
variation). -
Note: Literature values for similar diphenylacetamides range from
(unsubstituted amide) to varying ranges for substituted versions. Establish a baseline with a known pure standard if available.
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV Light (254 nm).
-
Criteria: Single spot; no baseline material (polar impurities) or solvent front running material (non-polar impurities).
-
-
Appearance:
-
Product should be white, crystalline needles or plates. Yellow discoloration indicates oxidation or retained solvent.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (9th ed.). Wiley.[1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for N-tert-butyl-2-phenylacetamide (Structural Analog). Retrieved February 16, 2026.
Sources
A Robust, Validated RP-HPLC Method for the Quantification of N-tert-butyl-2,2-diphenylacetamide
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-tert-butyl-2,2-diphenylacetamide. This molecule, with its significant non-polar character, is representative of many active pharmaceutical ingredients (APIs), intermediates, or impurities encountered in drug development. The narrative follows a logical, science-first approach, explaining the causality behind each experimental decision, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications.
Introduction: The Analytical Challenge
N-tert-butyl-2,2-diphenylacetamide is a non-polar amide characterized by two phenyl rings and a tertiary butyl group. Such compounds are frequently synthesized as intermediates or target molecules in pharmaceutical research. The reliable quantification of this analyte is paramount for ensuring purity, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task due to its high resolution, sensitivity, and reproducibility. This guide provides a self-validating framework for developing a robust analytical method from first principles.
Analyte Characterization: The Foundation of Method Development
| Property | Structural Component | Implication for HPLC Method Development |
| Structure | Two Phenyl Groups, Amide Linkage, tert-Butyl Group | The molecule is predominantly non-polar (hydrophobic). This strongly suggests that Reversed-Phase (RP) chromatography will be the most effective separation mode. |
| Polarity | High Hydrophobicity | A stationary phase with high carbon load (e.g., C18) will provide strong retention. The mobile phase will require a high percentage of organic solvent for elution. |
| UV Absorbance | Two Phenyl Groups (Chromophores) | The conjugated pi-systems of the phenyl rings will result in strong UV absorbance. A UV/Vis or Photodiode Array (PDA) detector will be highly suitable for sensitive detection. The maximum absorbance (λmax) is expected in the 200-280 nm range. |
| Solubility | Predominantly Non-polar | The analyte will be readily soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, but will have low solubility in purely aqueous solutions. |
| Acidity/Basicity | Neutral Amide | The amide group is generally considered neutral and does not ionize under typical HPLC pH conditions (pH 2-8).[1] Therefore, pH control of the mobile phase is not critical for analyte ionization but may be used to improve peak shape or separate from ionizable impurities. |
HPLC Method Development: A Logic-Driven Workflow
Method development should not be a random walk but a systematic process of refinement. The following workflow illustrates the logical progression from initial screening to a fully optimized method.
Caption: Logical workflow for HPLC method development.
Step-by-Step Protocol for Method Development
A. Initial Column and Mobile Phase Selection
-
Column Choice: Based on the analyte's high hydrophobicity, a C18 column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna) with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical starting point. This provides a good balance of efficiency, backpressure, and resolving power.
-
Mobile Phase A (Aqueous): HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) . Acetonitrile is chosen over methanol as it typically offers lower backpressure and a lower UV cutoff (~190 nm), ensuring a cleaner baseline at lower wavelengths.[2][3]
-
Standard Preparation: Prepare a stock solution of N-tert-butyl-2,2-diphenylacetamide at ~1 mg/mL in acetonitrile. Dilute this stock to a working concentration of ~100 µg/mL using a 50:50 mixture of acetonitrile and water to ensure compatibility with the initial mobile phase conditions.
B. Detection Wavelength Optimization
-
PDA/DAD Scan: Using a Photodiode Array (PDA) or Diode Array (DAD) detector, inject the working standard.
-
Acquire Spectrum: Obtain the UV spectrum of the analyte peak as it elutes.
-
Determine λmax: Identify the wavelength of maximum absorbance (λmax). For a compound with two phenyl rings, a strong absorbance is expected around 220-230 nm and potentially a smaller one around 254-265 nm. For optimal sensitivity, the λmax should be used. For this application note, we will assume a λmax of 225 nm was determined.
C. Initial Scouting Gradient
The goal of the scouting gradient is to determine the approximate organic solvent percentage required to elute the compound in a reasonable time.
-
Set up a broad, linear gradient:
-
Time 0 min: 40% Acetonitrile
-
Time 20 min: 95% Acetonitrile
-
Time 25 min: 95% Acetonitrile
-
Time 25.1 min: 40% Acetonitrile
-
Time 30 min: 40% Acetonitrile (Re-equilibration)
-
-
Set Flow Rate: 1.0 mL/min.
-
Set Column Temperature: 30 °C.
-
Inject and Analyze: Inject the working standard and record the chromatogram. Note the retention time (t_R) of the analyte.
D. Method Optimization: From Gradient to Isocratic
Let's assume the scouting gradient eluted the analyte at 14.2 minutes, at which point the mobile phase composition was approximately 70% Acetonitrile. This information allows us to develop an efficient isocratic method. An isocratic method is often preferred for quality control due to its simplicity and robustness.
-
Calculate Isocratic Conditions: A good starting point for the isocratic mobile phase percentage is slightly lower than the percentage at which the peak eluted in the gradient. Let's test a mobile phase of Acetonitrile:Water (65:35 v/v) .
-
Run Isocratic Analysis: Set the HPLC to the isocratic condition with a flow rate of 1.0 mL/min.
-
Evaluate the Result: Inject the standard. The goal is a retention time between 3 and 10 minutes, with a theoretical plate count >2000 and a tailing factor between 0.9 and 1.5.
-
Fine-Tuning:
-
If retention is too long, increase the percentage of Acetonitrile.
-
If retention is too short, decrease the percentage of Acetonitrile.
-
If peak shape is poor (e.g., tailing), adding a small amount of acid (0.1% formic acid or acetic acid) to the aqueous phase can sometimes help by suppressing interactions with residual silanols on the stationary phase, even for neutral compounds.[4]
-
Final Optimized Method & Protocol
After systematic optimization, the following conditions were found to provide excellent peak shape, resolution, and analysis time.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis or PDA at 225 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is fit for its intended purpose, it must be validated. The following protocols are based on the ICH Q2(R1) "Validation of Analytical Procedures" guidelines.
Caption: Workflow for ICH-compliant method validation.
Validation Experimental Protocols
-
Specificity:
-
Prepare and inject a diluent blank (Acetonitrile:Water 65:35).
-
Prepare and inject a sample of the working standard (~100 µg/mL).
-
Protocol: There should be no interfering peaks at the retention time of the analyte in the blank chromatogram.
-
-
Linearity:
-
Prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to create at least five calibration standards covering the expected working range (e.g., 25, 50, 100, 150, and 200 µg/mL).
-
Inject each standard in triplicate.
-
Protocol: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo). If not available, use the diluent.
-
Spike the matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Protocol: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Protocol: Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
-
Protocol (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time.
-
Protocol: Analyze a standard sample under each modified condition and evaluate the effect on retention time, peak area, and tailing factor. The system should remain suitable for analysis.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., 63% and 67% ACN).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
-
Expected Results & Data Summary
A successful validation will yield data confirming the method's suitability. The following tables summarize the expected outcomes.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | 0.8 – 1.5 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD of 6 Injections | ≤ 1.0% | 0.4% |
Table 2: Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 – 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 0.6% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | System Suitability Met | Passed |
Conclusion
This application note details a systematic, science-based approach to developing and validating a robust RP-HPLC method for the quantification of N-tert-butyl-2,2-diphenylacetamide. By understanding the analyte's properties and following a logical workflow, an isocratic method using a C18 column with a mobile phase of Acetonitrile:Water (65:35) and UV detection at 225 nm was established. The comprehensive validation protocol, aligned with ICH guidelines, confirms that the method is specific, accurate, precise, and robust, making it highly suitable for routine analysis in research and quality control environments.
References
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
-
Lima, Z. P., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 10(Suppl 2), S303–S308. Retrieved from [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. UV-Visible Solvents [sigmaaldrich.com]
- 3. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 4. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-butyl-2,2-diphenylacetamide
Welcome to the dedicated technical support resource for the synthesis of N-tert-butyl-2,2-diphenylacetamide. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this compound. Below, you will find a comprehensive troubleshooting guide and frequently asked questions based on established synthetic protocols and common laboratory observations.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific, common issues encountered during the synthesis of N-tert-butyl-2,2-diphenylacetamide, providing detailed explanations and actionable solutions.
Issue 1: Low Conversion of Diphenylacetic Acid to the Final Product
Question: My reaction consistently results in a low yield, with a significant amount of unreacted diphenylacetic acid recovered. What are the likely causes and how can I improve the conversion rate?
Answer:
Low conversion is a frequent challenge and often points to issues with the activation of the carboxylic acid or the subsequent nucleophilic attack by tert-butylamine. The primary culprits are often moisture, improper choice of coupling agent, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate (like an acid chloride or an active ester) is a critical step.
-
Solution A: Thionyl Chloride (SOCl₂) Method: This is a robust method for converting diphenylacetic acid to diphenylacetyl chloride. Ensure the thionyl chloride is fresh and the reaction is performed under strictly anhydrous conditions. The presence of water will quench the thionyl chloride and the acid chloride intermediate.
-
Solution B: Alternative Coupling Agents: If the thionyl chloride method proves too harsh or inconvenient, consider using coupling agents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents can facilitate the amide bond formation under milder conditions.
-
-
Presence of Moisture: Water will react with the activated carboxylic acid intermediate, regenerating the starting material and reducing the yield.
-
Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure the starting materials, particularly the diphenylacetic acid and tert-butylamine, are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Suboptimal Reaction Temperature or Time:
-
Solution: For the thionyl chloride method, a gentle reflux is typically required to drive the formation of the acid chloride to completion. Ensure the reaction is heated appropriately and for a sufficient duration (monitoring by TLC is advised). For coupling agent-mediated reactions, the optimal temperature can vary, but they often proceed efficiently at room temperature.
-
Experimental Protocol: Improved Synthesis via Diphenylacetyl Chloride
-
Acid Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube, add diphenylacetic acid (1 equivalent).
-
Add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature under an inert atmosphere.
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the diphenylacetic acid spot on a TLC plate.
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude diphenylacetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve tert-butylamine (2.0 - 2.5 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.
-
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting low conversion rates.
Issue 2: Formation of Side Products Complicating Purification
Question: My crude product shows multiple spots on the TLC plate, making purification difficult and lowering the isolated yield. What are these side products and how can I prevent their formation?
Answer:
The formation of side products is often related to the reactivity of the intermediates and the reaction conditions. Understanding the potential side reactions is key to minimizing their occurrence.
Common Side Products and Their Prevention:
| Side Product | Probable Cause | Prevention Strategy |
| Diphenylacetic Anhydride | Incomplete conversion of the acid chloride or reaction of the acid chloride with unreacted diphenylacetic acid. | Ensure complete conversion to the acid chloride by using a slight excess of thionyl chloride and adequate reaction time/temperature. Remove all excess thionyl chloride before adding the amine. |
| N,N-di-tert-butylurea | If using a carbodiimide coupling agent like DCC, it can react with itself or the amine to form this urea byproduct. | The urea byproduct (dicyclohexylurea, DCU) is often insoluble in common organic solvents like dichloromethane and can be removed by filtration. |
| Products of Rearrangement | While less common for this specific synthesis, highly reactive intermediates can sometimes undergo rearrangements. | Use milder activating agents and control the reaction temperature carefully, especially during the addition of the amine. |
Purification Strategy:
-
Column Chromatography: A well-optimized column chromatography protocol is often the most effective way to separate the desired product from impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 10-20% ethyl acetate in hexanes), can provide good separation.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., triethylamine or pyridine) in the amidation step?
A1: When diphenylacetyl chloride reacts with tert-butylamine, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This HCl can protonate the tert-butylamine, rendering it non-nucleophilic and unable to react with the acid chloride. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge this HCl, ensuring that the tert-butylamine remains available to participate in the reaction. An excess of the amine itself can also serve this purpose, but adding a dedicated acid scavenger is generally more efficient.
Q2: Can I use other amines besides tert-butylamine for this reaction?
A2: Yes, the general synthetic route of forming the acid chloride followed by amidation is applicable to a wide range of primary and secondary amines. However, the steric hindrance of the amine can affect the reaction rate. Less hindered amines may react more readily, while more hindered amines might require longer reaction times or more forcing conditions. The nucleophilicity of the amine is also a critical factor.
Q3: My diphenylacetic acid is old. Does its quality affect the reaction?
A3: Yes, the purity of the starting materials is crucial. Old diphenylacetic acid may have absorbed moisture or degraded over time. It is good practice to check the purity of starting materials by techniques like melting point determination or NMR spectroscopy before use. If in doubt, recrystallizing the diphenylacetic acid from a suitable solvent can improve its purity and subsequently the yield of the reaction.
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A4: While a one-pot synthesis is theoretically possible, it often leads to lower yields and a more complex mixture of products. The sequential addition of reagents, with removal of excess reagents or byproducts between steps (such as removing excess thionyl chloride), provides better control over the reaction and generally results in a cleaner product and higher isolated yield.
Reaction Scheme Overview
Caption: Synthetic pathway for N-tert-butyl-2,2-diphenylacetamide.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of the Reactions of Benzoyl Chloride and of Phenylacetyl Chloride with Anilines and N-Methylanilines in Acetonitrile. Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
Minimizing side reactions during diphenylacetamide derivative synthesis
Welcome to the technical support center for the synthesis of diphenylacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions, optimize yields, and ensure the purity of your products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in diphenylacetamide synthesis often stem from a few common culprits. Identifying the specific cause requires a systematic evaluation of your reaction setup and conditions.
-
Probable Cause 1: Hydrolysis of the Acylating Agent. If you are using diphenylacetyl chloride or a similar activated species, it is highly susceptible to hydrolysis by moisture. This reaction converts your starting material into diphenylacetic acid, which will not participate in the amidation reaction, thereby reducing your yield.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Slow Addition: Add the acylating agent dropwise to the amine solution, preferably at a low temperature (e.g., 0°C), to control the exotherm and minimize localized heating that can accelerate hydrolysis.[1]
-
-
-
Probable Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time. Gentle heating after the initial addition of reagents may also be necessary, but this should be done cautiously to avoid promoting side reactions.[2]
-
-
-
Probable Cause 3: Product Loss During Workup. Significant amounts of your desired product may be lost during extraction and purification steps.
-
Solution:
-
Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Recrystallization Solvent: Carefully select a recrystallization solvent system that maximizes the solubility of your product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.
-
-
Question 2: I'm observing an unexpected byproduct with a higher molecular weight than my target compound. What could it be and how do I prevent its formation?
Answer: The formation of a higher molecular weight byproduct often points to an over-acylation or diacylation reaction.[1]
-
Probable Cause: N-Acylation of the Product. The newly formed diphenylacetamide can act as a nucleophile and react with another molecule of the acylating agent (e.g., diphenylacetyl chloride) to form an N-acyl-diphenylacetamide. This is more likely to occur if there are localized high concentrations of the acylating agent.
-
Solution:
-
Controlled Reagent Addition: Add the diphenylacetyl chloride or other acylating agent slowly and dropwise to a vigorously stirred solution of the amine. This ensures rapid mixing and prevents localized excesses of the acylating agent.[1]
-
Maintain Low Temperature: Performing the reaction at a reduced temperature (e.g., 0-5°C) can help to control the reaction rate and disfavor the less reactive product from competing with the more nucleophilic starting amine.[1]
-
Stoichiometry: Use a slight excess of the amine relative to the acylating agent to ensure the latter is consumed before it can react with the product.
-
-
Question 3: My final product is contaminated with an acidic impurity. What is it and how can I remove it?
Answer: An acidic impurity in this synthesis is almost certainly unreacted diphenylacetic acid, which can arise from the hydrolysis of the diphenylacetyl chloride starting material.[1]
-
Probable Cause: Hydrolysis of Diphenylacetyl Chloride. As mentioned previously, exposure of diphenylacetyl chloride to water will produce diphenylacetic acid.
-
Solution for Removal:
-
Aqueous Base Wash: During the workup, wash the organic layer containing your crude product with a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The diphenylacetic acid will be deprotonated to form the water-soluble sodium diphenylacetate salt, which will partition into the aqueous layer and can be separated.[1]
-
Purification: If the acidic impurity persists, purification by column chromatography may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to diphenylacetamide derivatives?
A1: Several reliable methods are employed for the synthesis of diphenylacetamide derivatives. The choice often depends on the available starting materials and the desired scale of the reaction.
-
From Diphenylacetic Acid: This is a very common starting point. The carboxylic acid is first activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting diphenylacetyl chloride is then reacted with the desired amine in the presence of a base to yield the diphenylacetamide derivative.[2][4]
-
Using Coupling Reagents: Diphenylacetic acid can be directly coupled with an amine using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] These reagents are particularly useful for sensitive substrates where the formation of a harsh acyl chloride is undesirable. However, side reactions associated with the coupling reagents themselves, such as the formation of N-acylurea byproducts with DCC, need to be considered.[7]
-
From Diphenylacetonitrile: Hydrolysis of diphenylacetonitrile can yield diphenylacetamide. This reaction needs to be carefully controlled, as prolonged or harsh conditions will lead to the formation of diphenylacetic acid.[8][9][10][11] Milder conditions, sometimes employing specific acid mixtures or basic hydrogen peroxide, are used to favor the amide product.[10][11]
-
Chloroacetylation of Diphenylamine: For N,N-diphenylacetamide derivatives, a common route is the chloroacetylation of diphenylamine with chloroacetyl chloride.[12][13] The resulting 2-chloro-N,N-diphenylacetamide can then be further functionalized.[13]
Q2: What is the role of the base in the reaction between an acyl chloride and an amine?
A2: The base plays a crucial role in driving the amidation reaction to completion. The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[14][15] Since amines are basic, this HCl will react with any unreacted starting amine to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and limiting the theoretical yield to 50%.[14] An added base, such as triethylamine, pyridine, or even an aqueous solution of sodium hydroxide in a Schotten-Baumann reaction, neutralizes the HCl as it is formed, thereby liberating the starting amine to continue reacting.[16][][18]
Q3: Can I synthesize diphenylacetamide directly from diphenylacetic acid and an amine without an activating agent?
A3: Directly reacting a carboxylic acid and an amine is generally not efficient for amide synthesis. This is because the acidic carboxylic acid and the basic amine will undergo a rapid acid-base reaction to form a stable ammonium carboxylate salt.[6] To form the amide bond from this salt, harsh conditions, such as heating to high temperatures (often >100°C) to drive off water, are required.[6][19][20] These conditions are often not compatible with complex molecules and can lead to decomposition and other side reactions. Therefore, activating the carboxylic acid or using a coupling reagent is the standard and more reliable approach.[16]
Q4: I am using a coupling reagent like DCC. What specific side reactions should I be aware of?
A4: While carbodiimide coupling reagents like DCC are effective, they are associated with specific side reactions.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unable to react further to form the desired amide.[7] This side reaction is temperature-dependent, so running the reaction at lower temperatures is recommended.[7]
-
Racemization: If your starting materials are chiral, particularly α-amino acids, carbodiimide-mediated coupling can lead to racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[5][21]
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct formed from DCC is notoriously difficult to remove from the reaction mixture due to its low solubility in many common organic solvents.[14][21] Using a more soluble carbodiimide like diisopropylcarbodiimide (DIC) or the water-soluble EDC can simplify purification.[14][21]
Experimental Protocols & Data
Protocol 1: General Synthesis of a Diphenylacetamide Derivative from Diphenylacetic Acid
This protocol outlines a two-step procedure involving the formation of diphenylacetyl chloride followed by amidation.[2]
Step 1: Synthesis of Diphenylacetyl Chloride
-
To a stirred solution of 2,2-diphenylacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2,2-diphenylacetyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.5 equivalents) in anhydrous DCM at 0°C under an inert atmosphere.
-
Slowly add a solution of the crude 2,2-diphenylacetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of acylating agent | Use anhydrous reagents and solvents; conduct under inert atmosphere.[1] |
| Incomplete reaction | Monitor with TLC; optimize reaction time and temperature.[2] | |
| Product loss during workup | Optimize extraction and recrystallization procedures. | |
| High MW Byproduct | Over-acylation (Diacylation) | Slow, dropwise addition of acylating agent at low temperature.[1] |
| Acidic Impurity | Hydrolysis of acylating agent | Wash crude product with dilute aqueous NaHCO₃ solution.[1] |
| Reaction Stalls | Poor quality reagents | Verify purity of starting materials. |
| Steric hindrance | Increase reaction time or temperature; consider a more potent coupling reagent. |
Visualizing Reaction Pathways
To better understand the desired reaction versus common side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Key reaction pathways in diphenylacetamide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- Benchchem. A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Benchchem. A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 4(4), 321–325.
- Aapptec Peptides. Coupling Reagents.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
- Chemguide. Hydrolysing nitriles.
- Google Patents. (1988). Process for the preparation of N,N-dimethyldiphenylacetamide.
- Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Lumen Learning. Organic Chemistry II: 21.5. Hydrolysis of nitriles.
- Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- Fisher Scientific. Amide Synthesis.
- Siddiqui, A. A., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 21-30.
- Benchchem. Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Reddit. (2022, March 24). amide coupling help.
- PubChem. 2,2-Diphenylacetamide.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Organic Syntheses. diphenylacetic acid.
- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
- Organic Syntheses. Phenylacetamide.
- Google Patents. (2009). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Wikipedia. Diphenylacetic acid.
- Chemistry Education. Synthesis and analysis of amides.
- MCE. Diphenylacetic acid (Diphenylmethane-α-carboxylic Acid).
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube.
- Sigma-Aldrich. N,N-Diphenylacetamide for synthesis.
- Chemguide. The preparation of amides.
- CAS Common Chemistry. N,N-Diphenylacetamide.
- Singh, S., & Singh, R. (2014). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. International Journal of Scientific & Engineering Research, 5(5), 114-117.
- Organic Syntheses. acetamide.
- Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- Wang, Y., et al. (2013). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. Yao Xue Xue Bao, 48(3), 364-372.
- LookChem. Cas 1871-76-7,Diphenylacetyl chloride.
- El-Sayed, R. A., et al. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Journal of Saudi Chemical Society, 21(1), 1-18.
- ChemSrc. Diphenylacetyl chloride(1871-76-7)MSDS Melting Point Boiling Density Storage Transport.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Lab Reporter [fishersci.co.uk]
- 18. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of N-tert-butyl-2,2-diphenylacetamide
This guide provides an in-depth analysis of the ¹H NMR chemical shifts for N-tert-butyl-2,2-diphenylacetamide. By comparing its spectral data with structurally related amides, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how subtle changes in molecular structure influence proton environments and their corresponding NMR signals. This analysis is grounded in the fundamental principles of nuclear magnetic resonance, focusing on the interplay of electronic, steric, and anisotropic effects.
The Bedrock of Structure Elucidation: Understanding ¹H NMR Chemical Shifts
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. The position of a signal in a ¹H NMR spectrum, known as the chemical shift (δ) , is paramount. Measured in parts per million (ppm), the chemical shift indicates the effective magnetic field experienced by a proton, which is modulated by the surrounding electron density. A proton is "shielded" if it is in an electron-rich environment, causing it to resonate at a lower frequency (upfield, lower ppm value). Conversely, a proton is "deshielded" if it is near electron-withdrawing groups, leading to resonance at a higher frequency (downfield, higher ppm value).
Several key factors govern the chemical shift of a proton:
-
Inductive Effects: Electronegative atoms (like oxygen and nitrogen) pull electron density away from neighboring protons, causing significant deshielding and a downfield shift.
-
Magnetic Anisotropy: This powerful effect arises from the circulation of π-electrons in systems like phenyl rings or carbonyl groups. This circulation creates a local magnetic field. Protons located on the periphery of an aromatic ring, for instance, are strongly deshielded, while those positioned above or below the ring plane are shielded.[1]
-
Steric Hindrance: The spatial arrangement of bulky groups can force conformational changes, altering the proximity of protons to various shielding or deshielding zones within the molecule.
-
Solvent and Hydrogen Bonding: The chemical shift of labile protons, such as those in N-H or O-H groups, is highly sensitive to the solvent, temperature, and sample concentration due to variable hydrogen bonding interactions.
¹H NMR Profile of N-tert-butyl-2,2-diphenylacetamide
N-tert-butyl-2,2-diphenylacetamide possesses a unique structure where a sterically demanding tert-butyl group is attached to the amide nitrogen, and two bulky phenyl groups are situated on the α-carbon. These features create a distinct electronic and steric environment that is clearly reflected in its ¹H NMR spectrum.
Based on established principles and data from analogous structures, the predicted ¹H NMR spectrum in deuterated chloroform (CDCl₃) is as follows:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Phenyl (Ar-H ) | ~7.20 - 7.40 | Multiplet (m) | 10H | Protons on the two phenyl rings. The complex multiplet arises from multiple, slightly different electronic environments and spin-spin coupling. |
| Amide (N-H ) | ~5.6 - 6.0 | Broad Singlet (br s) | 1H | The amide proton is typically broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. Its downfield shift is expected due to the electronegativity of the nitrogen and carbonyl group. |
| Methine (α-CH ) | ~4.9 - 5.1 | Singlet (s) | 1H | This lone proton is significantly deshielded by the strong anisotropic effect of two adjacent phenyl rings and the inductive effect of the adjacent carbonyl group. |
| tert-Butyl (-C(CH₃ )₃) | ~1.35 - 1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. Its position is relatively upfield but is slightly deshielded by the nearby amide functionality. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for preparing and analyzing an organic compound like N-tert-butyl-2,2-diphenylacetamide.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum for structural analysis.
Materials:
-
Sample (~5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, >99.8% D)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry vial. b. Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Most neutral organic molecules are soluble in CDCl₃. c. If the solvent does not contain an internal standard, add a very small drop of Tetramethylsilane (TMS). TMS is the standard reference, defined as 0.00 ppm. d. Gently swirl or vortex the vial until the sample is completely dissolved.
-
Sample Transfer: a. Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. b. Ensure the liquid column is at the appropriate height for the spectrometer's probe (typically ~4-5 cm).
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it into the spectrometer's autosampler or manual insertion port. b. In the acquisition software, load a standard set of parameters for a ¹H experiment.
-
Tuning and Shimming: a. The instrument will automatically lock onto the deuterium signal of the solvent (the "lock" step). b. The magnetic field homogeneity must be optimized through a process called "shimming." Automated shimming routines are standard on modern spectrometers and are crucial for obtaining sharp, well-resolved peaks.
-
Acquisition: a. Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample). b. Initiate the acquisition. The instrument will apply a series of radiofrequency pulses and record the resulting Free Induction Decay (FID).
-
Data Processing: a. The FID is converted into a spectrum using a Fourier Transform (FT). b. Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and have a flat baseline. c. Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak (CHCl₃ in CDCl₃) can be used as a secondary reference at 7.26 ppm.[2] d. Integration: Integrate the area under each peak to determine the relative ratio of protons responsible for each signal.
Comparative Analysis with Alternative Acetamides
To understand the structural contributions to the ¹H NMR spectrum of N-tert-butyl-2,2-diphenylacetamide, it is instructive to compare it with simpler, related molecules. Each alternative provides a window into the effect of a specific structural motif.
| Compound | Structure | α-Proton(s) Shift (δ, ppm) | N-H Shift (δ, ppm) | N-Alkyl Shift (δ, ppm) | Key Structural Difference |
| N-tert-butyl-2,2-diphenylacetamide (Target) | ~5.0 (s, 1H) | ~5.8 (br s, 1H) | ~1.40 (s, 9H) | Baseline molecule with all key features. | |
| N-tert-butyl-2-phenylacetamide [3] | 3.48 (s, 2H) | 5.18 (s, 1H) | 1.28 (s, 9H) | Removal of one phenyl group from the α-carbon. | |
| 2,2-Diphenylacetamide [4] | ~5.0 (s, 1H) | ~5.5-6.5 (br s, 2H) | N/A | Replacement of the N-tert-butyl group with two N-H protons. | |
| N-tert-butylacetamide | 1.89 (s, 3H) | ~5.4 (br s, 1H) | 1.32 (s, 9H) | Removal of both phenyl groups from the α-carbon. |
Causality Behind the Chemical Shifts:
-
The Impact of α-Phenyl Substitution:
-
Comparing N-tert-butylacetamide (α-CH₃ at 1.89 ppm) with N-tert-butyl-2-phenylacetamide (α-CH₂ at 3.48 ppm) reveals a significant downfield shift of ~1.6 ppm. This is a classic example of deshielding caused by the inductive and anisotropic effects of the phenyl ring.
-
Moving to the target molecule, N-tert-butyl-2,2-diphenylacetamide , the single α-proton is shifted dramatically further downfield to ~5.0 ppm. The addition of the second phenyl group nearly doubles the deshielding influence on this position, highlighting the additive nature of these effects. The lone methine proton is locked in the strong deshielding cones of two aromatic systems.
-
-
The Influence of the N-tert-butyl Group:
-
The chemical shift of the α-proton in 2,2-diphenylacetamide (~5.0 ppm) is nearly identical to that in the target molecule. This demonstrates that the substituent on the nitrogen has a minimal electronic effect on the α-carbon's proton environment.
-
However, the tert-butyl group exerts a powerful steric influence. Comparing the N-H proton of N-tert-butyl-2-phenylacetamide (5.18 ppm) to the target molecule (~5.8 ppm), we can infer that the increased steric crowding from the two phenyl groups may restrict rotation around the C-N amide bond, altering the average conformation and pushing the N-H proton into a more deshielded environment.
-
-
Analyzing the N-Alkyl Environment:
-
The tert-butyl protons in N-tert-butylacetamide (1.32 ppm) and N-tert-butyl-2-phenylacetamide (1.28 ppm) are in similar, relatively shielded environments.
-
In the target molecule, the predicted shift of ~1.40 ppm represents a slight but noticeable downfield shift. This is likely due to a through-space anisotropic effect, where certain conformations place the tert-butyl group in the deshielding plane of one of the phenyl rings.
-
Visualization of Structural Influences
The following diagram illustrates the key structural substitutions and their resulting effect on the chemical shifts of the α-proton and N-alkyl protons.
Caption: Workflow illustrating how phenyl and tert-butyl groups impact proton chemical shifts.
Conclusion
The ¹H NMR spectrum of N-tert-butyl-2,2-diphenylacetamide is a clear demonstration of fundamental NMR principles. The profound downfield shift of the α-methine proton to approximately 5.0 ppm is a direct consequence of the cumulative anisotropic and inductive effects of two phenyl substituents. Similarly, the steric bulk of the tert-butyl group and diphenylmethyl moiety likely restricts bond rotation, influencing the conformational environment of the amide N-H proton. By systematically comparing this molecule to its structural analogs, we can deconstruct the spectrum and assign specific chemical shift changes to precise structural features, reinforcing the predictive power of NMR spectroscopy in modern chemical research.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved February 15, 2026, from [Link]
-
University of Puget Sound. (n.d.). ¹H NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Organic Template-Free Synthesis of Zeolite Y Nanoparticle Assemblies and Their Application in the Catalysis of the Ritter Reaction. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 15, 2026, from [Link]
-
Banaras Hindu University. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Conduct Science. (2020). ¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. Retrieved February 15, 2026, from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]
-
Fiveable. (2025). Anisotropic Effect Definition. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-phenylacetamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Diphenylacetamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). N-tert-Butylacetamide. Retrieved February 15, 2026, from [Link]
Sources
Validating Purity of N-tert-butyl-2,2-diphenylacetamide: A Technical Comparison Guide
This guide outlines the validation protocol for N-tert-butyl-2,2-diphenylacetamide , a bulky hydrophobic amide often used as a kinetic standard or pharmaceutical intermediate.
The guide objectively compares Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR), demonstrating why EA is the "gold standard" for confirming bulk purity in compounds prone to solvent inclusion and inorganic contamination.
Executive Summary: Why Elemental Analysis?
In the validation of N-tert-butyl-2,2-diphenylacetamide (
-
Trapped Solvents: The bulky tert-butyl and diphenyl groups create lattice voids that trap non-polar solvents (benzene, toluene) or chlorinated solvents (DCM).
-
Inorganic Salts: Residues from thionyl chloride or coupling reagents (EDC/DMAP) are invisible to UV detection but significantly impact gravimetric purity.
-
Moisture: Despite its hydrophobicity, the amide functionality can hydrogen-bond with adventitious water.
Elemental Analysis (CHN) provides the only absolute measure of bulk purity by mass, ensuring the isolated solid matches the theoretical stoichiometry required for accurate biological dosing (
Theoretical Framework & Stoichiometry
Before validation, the theoretical composition must be established.
Compound: N-tert-butyl-2,2-diphenylacetamide
Formula:
Theoretical Composition (Target Values)
| Element | Calculation | Theoretical % | Acceptance Tolerance ( |
| Carbon (C) | 83.24% | 82.84% – 83.64% | |
| Hydrogen (H) | 7.30% | 6.90% – 7.70% | |
| Nitrogen (N) | 4.41% | 4.01% – 4.81% |
Note: The
tolerance is the standard requirement for top-tier journals (ACS, RSC) to confirm purity.
Comparative Analysis: EA vs. Alternatives
The following table objectively compares EA with other validation methods for this specific compound.
Table 1: Validation Method Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV @ 254nm) | qNMR ( | DSC |
| Primary Scope | Bulk Purity (Mass %) | Organic Impurity Profile | Structural ID & Solvents | Crystallinity & Polymorphs |
| Detects Inorganics? | Yes (Indirectly via low %C/N) | No (Elutes in void vol.)[1] | No (Invisible) | No (Melting point depression only) |
| Detects Solvents? | Yes (Deviates C/H ratio) | No (Unless specific method) | Yes (Distinct peaks) | Yes (Endotherms) |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) | 2–5 mg (Destructive) |
| Blind Spot | Cannot identify which impurity is present. | Misses non-chromophores (salts, water). | Requires internal standard for purity %. | Thermal decomposition can mask purity. |
| Verdict | Critical for Stoichiometry | Critical for Impurity ID | Excellent Orthogonal Tool | Supplementary |
Experimental Protocol: Self-Validating Workflow
This protocol ensures the removal of trapped solvents—the primary cause of EA failure for bulky amides—before analysis.
Phase 1: Sample Preparation (Crucial Step)
Bulky amides like N-tert-butyl-2,2-diphenylacetamide often crystallize with solvent inclusions.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Filtration: Collect crystals on a sintered glass funnel.
-
Drying (The "Self-Validating" Step):
-
Place sample in a vacuum oven at 60°C under high vacuum (<1 mbar).
-
Validation: Weigh the sample at
, , and . -
Stop only when mass loss is <0.1% between weighings.
-
Phase 2: Combustion Analysis (CHN)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (140 mL/min).
-
Combustion Temp: 950°C (Ensure complete oxidation of phenyl rings).
-
Standard: Acetanilide (K factor calibration).
Phase 3: Data Interpretation
Use the following logic to interpret deviations:
-
Scenario A (Low %C, Low %N): Presence of inorganic salts (NaCl,
) or moisture. -
Scenario B (High %C): Trapped non-polar solvent (e.g., Toluene, Hexane).
-
Scenario C (Low %C, High %H): Trapped water or ethanol.
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for validating this compound, highlighting where EA serves as the final gatekeeper.
Caption: Validation workflow for N-tert-butyl-2,2-diphenylacetamide. Note that EA is the final "Gatekeeper" step that detects impurities missed by HPLC.
Case Study: The "Invisible" Impurity
Scenario: A researcher synthesizes N-tert-butyl-2,2-diphenylacetamide.
-
HPLC Result: 99.8% purity (single peak).
-
EA Result:
-
Found: C: 81.50%, H: 7.25%, N: 4.30%.
-
Theoretical: C: 83.24%, H: 7.30%, N: 4.41%.
-
Error: C is off by -1.74% .
-
Analysis: The HPLC indicates no organic side products. However, the EA shows a significant mass deficit.
-
Diagnosis: The sample likely contains ~2% inorganic residue (e.g., silica gel or sodium sulfate) or significant moisture.
-
Consequence: Using this "99.8% pure" sample for an
assay would result in a 2% error in concentration, potentially skewing kinetic data. -
Resolution: The sample was re-dissolved in DCM, washed with water to remove salts, and re-dried. Subsequent EA passed within ±0.2%.
References
-
ACS Publications. (2021). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Inorganic Chemistry Frontiers. [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for N-tert-butyl-2-phenylacetamide (Analog).[Link]
-
Royal Society of Chemistry. (2017). Structures and phase transitions in neat 4,4′-di-tert-butyl-2,2′-bipyridyl.[2] CrystEngComm. [Link]
-
Organic Syntheses. (2008). Synthesis of Enantiopure Di(tert-butyl) Piperidinedicarboxylate (General Amide Methods).[1] Org.[3][4][5] Synth. [Link]
-
Lab Manager. (2026). Elemental Analysis for Compliance, Purity, and Performance.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Structures and phase transitions in neat 4,4′-di-tert-butyl-2,2′-bipyridyl and in its molecular complexes with either bromanilic or iodanilic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Amides and Amines: Understanding the Nuances of Nitrogen-Containing Compounds - Oreate AI Blog [oreateai.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
